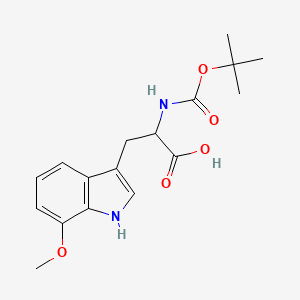
2-((tert-Butoxycarbonyl)amino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-7-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid that serves as a precursor to several important biomolecules, including serotonin and melatonin. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxy group at the 7-position of the indole ring. This modification enhances its stability and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl dicarbonate (Boc2O) for Boc protection and a methoxylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of Boc-7-methoxy-DL-tryptophan follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-7-methoxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the indole ring or the Boc protecting group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the indole ring .
Wissenschaftliche Forschungsanwendungen
Boc-7-methoxy-DL-tryptophan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies involving protein synthesis and enzyme mechanisms.
Medicine: It is a precursor in the development of pharmaceuticals targeting neurological and psychiatric disorders.
Industry: Boc-7-methoxy-DL-tryptophan is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Boc-7-methoxy-DL-tryptophan involves its interaction with various molecular targets and pathways. The Boc protecting group enhances its stability, allowing it to participate in specific biochemical reactions. The methoxy group at the 7-position of the indole ring can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methoxytryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.
Boc-tryptophan: Does not have the methoxy group, which can affect its reactivity and applications.
DL-tryptophan: The parent compound without any modifications.
Uniqueness
Boc-7-methoxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the methoxy group. This combination enhances its stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C17H22N2O5 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(7-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-12(15(20)21)8-10-9-18-14-11(10)6-5-7-13(14)23-4/h5-7,9,12,18H,8H2,1-4H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
RNWDSIGHFIXBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


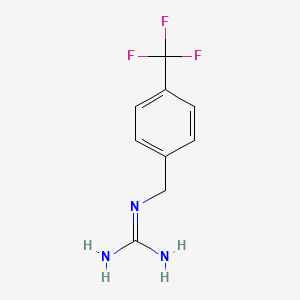
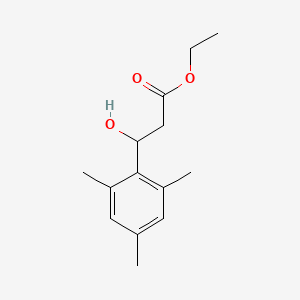

![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)
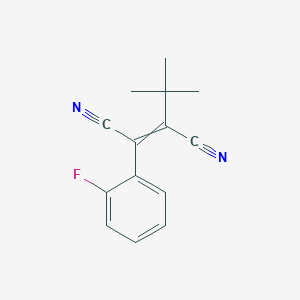
![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)

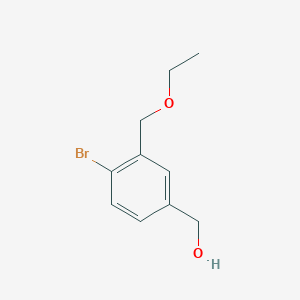
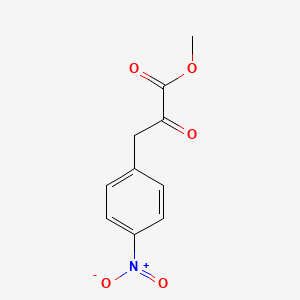
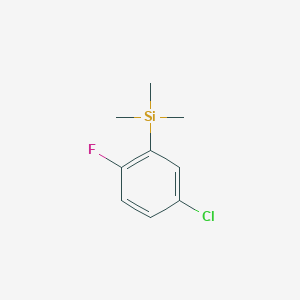
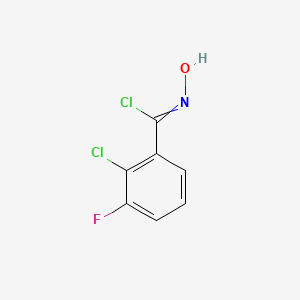
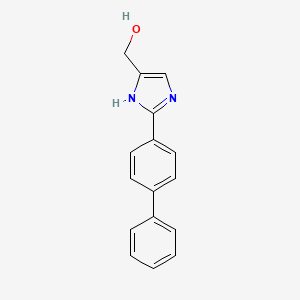
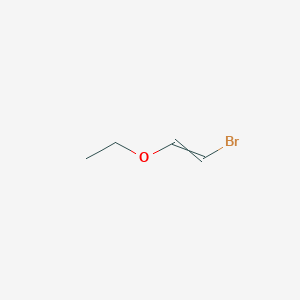
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
